![molecular formula C15H19N5O4S B2389753 (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone CAS No. 1904364-93-7](/img/structure/B2389753.png)
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
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Description
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C15H19N5O4S and its molecular weight is 365.41. The purity is usually 95%.
BenchChem offers high-quality (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Convenient Preparation of 4-diazoisochroman-3-imines
A study by Ren, Lu, and Wang (2017) highlights the copper(I)-catalyzed cascade reaction of (2-ethynylphenyl)-methanols with sulfonyl azides. This process facilitates the synthesis of cyclical α-diazo imidates, which can react with primary amines to produce 3-substituted 3,5-dihydroisochromeno[3,4-d][1,2,3]-triazoles under catalyst-free conditions. This demonstrates the utility of sulfonyl azide compounds in creating complex molecular structures efficiently (Ren, Lu, & Wang, 2017).
Synthesis of Antileukemic Agents
Another significant application is the synthesis of antileukemic agents and potent adenosine deaminase inhibitors. Woo and Lee (1990) describe the synthesis of [5-14C]pentostatin through a series of reactions involving 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone dihydrochloride. This process illustrates the critical role of imidazole derivatives in the development of therapeutic agents (Woo & Lee, 1990).
Diazotransfer Reagents
Goddard-Borger and Stick (2007) report the design and synthesis of a new diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride. This reagent is comparable to triflyl azide in converting primary amines into azides and activated methylene substrates into diazo compounds. Its ease of preparation, stability, and crystalline nature make it a valuable tool in organic synthesis (Goddard-Borger & Stick, 2007).
Antimicrobial Activity
Wazeer, Isab, and Fettouhi (2007) study cadmium chloride complexes with imidazolidine-2-thione and its derivatives, revealing insights into their solid-state and solution NMR structures, X-ray structures, and antimicrobial activities. This research underscores the potential biomedical applications of compounds with imidazole rings (Wazeer, Isab, & Fettouhi, 2007).
Synthesis of Sulfonated Poly(ether ether ketone)
Li et al. (2009) discuss the synthesis of a novel sulfonated poly(ether ether ketone) with high selectivity for direct methanol fuel cell applications. The synthesis process utilizes diazotization reactions involving p-aminobenzoic acid, showcasing the role of imidazole derivatives in the development of advanced materials (Li et al., 2009).
properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S/c21-15(12-8-13(24-18-12)11-2-3-11)19-4-1-5-20(7-6-19)25(22,23)14-9-16-10-17-14/h8-11H,1-7H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNCVTQZWQTVRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=NOC(=C3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone |
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